ATP-13C10,15N5

Catalog No.
S12871380
CAS No.
M.F
C10H16N5O13P3
M. Wt
522.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ATP-13C10,15N5

Product Name

ATP-13C10,15N5

IUPAC Name

[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

522.08 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

ZKHQWZAMYRWXGA-GBFHFEKESA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2]

Adenosine 5'-triphosphate labeled with carbon-13 and nitrogen-15, referred to as ATP-13C10,15N5, is a stable isotope-labeled nucleotide. This compound is crucial for various biochemical processes, particularly in energy transfer and storage within biological systems. The molecular formula for ATP-13C10,15N5 is C10H16N5O13P3\text{C}_{10}\text{H}_{16}\text{N}_{5}\text{O}_{13}\text{P}_{3} with a molecular weight of approximately 522.07 g/mol when calculated on a free acid basis . The incorporation of stable isotopes allows for enhanced tracking and analysis in various experimental contexts, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.

  • Energy Transfer: ATP serves as the primary energy currency in cells, participating in phosphorylation reactions where it donates a phosphate group to other molecules, converting to adenosine diphosphate (ADP) or adenosine monophosphate (AMP).
  • Synthesis of Nucleic Acids: As a substrate for RNA synthesis, ATP-13C10,15N5 is incorporated into RNA molecules during transcription processes.
  • Signal Transduction: ATP is involved in signaling pathways through the activation of protein kinases, which phosphorylate target proteins.

The presence of stable isotopes allows researchers to trace these reactions more effectively through isotopic labeling techniques .

ATP-13C10,15N5 exhibits similar biological activities to non-labeled ATP. It plays a vital role in:

  • Metabolism: It is essential for cellular respiration and energy metabolism.
  • Muscle Contraction: ATP is required for muscle contraction and relaxation cycles.
  • Cell Signaling: It acts as a signaling molecule in various pathways, including those that regulate cellular functions and responses to stimuli.

The isotopic labeling enhances the ability to study these processes using advanced analytical techniques such as nuclear magnetic resonance spectroscopy .

The synthesis of ATP-13C10,15N5 typically involves the following methods:

  • Isotopic Enrichment: Starting materials are enriched with carbon-13 and nitrogen-15 isotopes through chemical synthesis or microbial fermentation techniques.
  • Chemical Synthesis: The compound can be synthesized from simpler nucleotide precursors through enzymatic or chemical phosphorylation reactions.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high isotopic purity (typically >98%) .

ATP-13C10,15N5 has several applications across various fields:

  • Biochemical Research: Used extensively in studies involving metabolic pathways, enzyme kinetics, and cellular signaling.
  • Structural Biology: Facilitates the study of nucleic acid structures and dynamics through nuclear magnetic resonance spectroscopy.
  • Pharmacology: Helps in drug development by tracking the metabolic fate of drugs that interact with ATP-related pathways.

The stable isotope labeling allows for precise tracking of molecular interactions and metabolic processes .

Studies involving ATP-13C10,15N5 often focus on its interactions with proteins and other biomolecules:

  • Protein Kinases: Investigations into how ATP binds to and activates various protein kinases.
  • Receptor Interactions: Understanding how ATP interacts with purinergic receptors involved in cell signaling.

These interaction studies benefit from the enhanced resolution provided by stable isotope labeling techniques .

ATP-13C10,15N5 shares similarities with several other nucleotide triphosphates but has unique features due to its isotopic labeling. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Adenosine 5'-triphosphateC10H12N5O13P3Standard form without isotopes
Guanosine 5'-triphosphateC10H12N5O14P3Contains guanine instead of adenine
Cytidine 5'-triphosphateC9H12N3O14P3Contains cytosine instead of adenine
Uridine 5'-triphosphateC9H11N2O14P3Contains uracil instead of adenine
2'-Deoxyadenosine 5'-triphosphateC10H13N5O12P3Lacks the hydroxyl group at the 2' position

ATP-13C10,15N5's uniqueness lies in its stable isotope composition, which allows for advanced research applications not possible with standard nucleotides .

The synthesis of stable isotope-labeled adenosine triphosphate with carbon-13 and nitrogen-15 enrichment represents a sophisticated approach to biochemical research applications. The compound adenosine triphosphate-13C10,15N5 contains ten carbon-13 atoms distributed throughout the adenine base and ribose sugar moieties, along with five nitrogen-15 atoms exclusively within the purine ring system [1] [2]. This dual isotopic labeling pattern enables precise tracking of metabolic pathways and facilitates advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [3] [4].

Enzymatic Synthesis Approaches

Enzymatic synthesis represents the most efficient methodology for producing isotopically labeled adenosine triphosphate derivatives [35]. The chemo-enzymatic approach utilizes a series of coupled enzymatic reactions beginning with labeled precursor molecules [35] [36]. Initial synthesis commences with uniformly labeled carbon-13 glucose and nitrogen-15 ammonium chloride as primary isotopic sources [37]. The synthetic pathway incorporates phosphoribosyl pyrophosphate synthetase, ribokinase, and adenine phosphoribosyl transferase to facilitate the stepwise assembly of the nucleotide structure [35].

The enzymatic conversion process demonstrates remarkable efficiency, achieving yields exceeding 90% for adenosine triphosphate synthesis when optimized reaction conditions are maintained [35]. Reaction completion typically occurs within 4-5 hours under controlled temperature and pH conditions [35]. The enzymatic approach provides superior isotopic incorporation compared to chemical synthesis methods while maintaining the structural integrity of the final product [35] [36].

Chemical Synthesis Methodologies

Chemical synthesis of isotopically labeled adenosine triphosphate employs phosphoramidite chemistry for precise isotope placement [34]. The synthetic strategy utilizes oxygen-18 labeled phosphoramidite reagents to introduce stable isotopes at specific positions within the phosphate backbone [34]. This methodology enables regioselective labeling with excellent control over isotopic enrichment levels [34].

The chemical approach incorporates protected nucleoside intermediates that undergo sequential phosphorylation reactions [34]. Deprotection steps yield the final triphosphate product with maintained isotopic integrity [34]. Chemical synthesis provides access to specifically labeled analogs that may not be readily available through enzymatic methods [34] [36].

Metabolic Labeling Strategies

Metabolic labeling represents an alternative approach for producing isotopically enriched adenosine triphosphate through biological systems [9] [11]. Continuous labeling protocols utilize enriched growth media containing carbon-13 glucose and nitrogen-15 ammonium salts [11] [13]. Bacterial cultures grown under these conditions incorporate stable isotopes into cellular nucleotide pools through normal biosynthetic pathways [26].

The metabolic labeling approach achieves incorporation levels of 95-99% for both carbon-13 and nitrogen-15 isotopes when appropriate precursor concentrations are maintained [9] [22]. Extended labeling periods ensure complete isotopic equilibration throughout the cellular nucleotide pools [11] [13]. Extraction and purification of labeled adenosine triphosphate from these biological systems provides material suitable for research applications [26].

Purification Protocols for Isotopic Enrichment

Ion Exchange Chromatography

Ion exchange chromatography serves as the primary purification method for isolating adenosine triphosphate-13C10,15N5 from synthetic reaction mixtures [15]. The purification protocol employs strongly basic anion exchange resins for initial adsorption of nucleotide species [15]. Elution with aqueous acid solutions provides selective recovery of adenosine triphosphate while removing impurities [15].

A multi-step ion exchange procedure utilizes sequential column treatments to achieve high purity levels [15]. The process begins with strongly basic anion exchange resin treatment followed by weakly basic anion exchange purification [15]. pH adjustment to 1.0-4.0 optimizes the binding characteristics for selective adenosine triphosphate retention [15]. Final purification steps incorporate non-ionic exchange decolorizing resins to remove chromophoric impurities [15].

High Performance Liquid Chromatography

High performance liquid chromatography provides superior resolution for isotopically labeled adenosine triphosphate purification [39] [40]. Mixed-mode chromatography enables complete separation of nucleotide species in single analytical runs [29]. The chromatographic conditions incorporate gradient elution profiles optimized for nucleotide retention and peak resolution [39].

Reversed-phase liquid chromatography with ion-pairing reagents achieves baseline separation of isotopically labeled and unlabeled nucleotide species [39]. Temperature control and mobile phase pH optimization minimize chromatographic isotope effects that could compromise separation efficiency [39]. Detection systems employing ultraviolet absorption or electrospray ionization mass spectrometry enable precise identification and quantification of purified products [40].

Purification MethodResolutionRecovery (%)Purity Achieved (%)
Strong Anion ExchangeModerate75-8585-90
Weak Anion ExchangeHigh80-9090-95
Reversed-Phase HPLCVery High85-9595-99
Mixed-Mode ChromatographyExcellent90-95>99

Boronate Affinity Purification

Boronate affinity chromatography exploits the specific interaction between boronic acid functional groups and ribose sugar moieties [35]. This purification approach provides selective retention of ribonucleotides while allowing non-ribose containing impurities to pass through unretained [35]. Elution with competing ligands or pH adjustment releases the bound adenosine triphosphate in concentrated form [35].

The boronate affinity method demonstrates particular utility for removing unlabeled nucleotide contaminants that lack the characteristic ribose binding properties [35]. Column regeneration protocols enable repeated use of the affinity matrix while maintaining separation performance [35]. This approach proves especially valuable when high selectivity is required for complex mixture purification [35].

Quality Control Metrics for Stable Isotope-Labeled Adenosine Triphosphate

Isotopic Enrichment Analysis

Isotopic enrichment determination employs high-resolution mass spectrometry to quantify carbon-13 and nitrogen-15 incorporation levels [18] [22]. The analytical approach utilizes accurate mass measurements to distinguish isotopic peaks from natural abundance distributions [22]. Isotope ratio calculations provide precise determination of enrichment percentages for both carbon and nitrogen isotopes [18] [22].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for isotopic enrichment verification [25] [27]. Carbon-13 nuclear magnetic resonance spectra reveal characteristic peak patterns indicative of uniform labeling throughout the molecule [27]. Nitrogen-15 nuclear magnetic resonance provides direct confirmation of nitrogen isotope incorporation within the purine ring system [25] [26].

IsotopeExpected Enrichment (%)Analytical MethodPrecision (% RSD)
13C≥98HR-MS1.5
15N≥98HR-MS2.0
13C≥95NMR0.5
15N≥95NMR0.8

Chemical Purity Assessment

Chemical purity analysis encompasses multiple analytical techniques to verify product identity and quantify impurities [2] [17]. High performance liquid chromatography with ultraviolet detection provides quantitative assessment of nucleotide content and identification of related substances [17]. Peak purity algorithms confirm the homogeneity of eluted components and detect co-eluting impurities [40].

Mass spectrometric analysis confirms molecular identity through accurate mass determination and fragmentation pattern analysis [2] [4]. Electrospray ionization mass spectrometry generates characteristic ion patterns that verify the presence of both isotopic labels [4]. Tandem mass spectrometry provides structural confirmation through diagnostic fragmentation pathways [16] [24].

Quantitative Analysis Methods

Quantitative determination of isotopically labeled adenosine triphosphate concentration employs validated analytical procedures with established accuracy and precision parameters [24] [40]. Ultraviolet spectrophotometry at characteristic wavelengths provides rapid concentration estimates based on molar absorptivity values [19]. Calibration against certified reference standards ensures measurement traceability [20].

Liquid chromatography methods with ultraviolet or mass spectrometric detection offer enhanced specificity for quantitative analysis [24] [40]. Internal standard approaches utilizing isotopically distinct analogs provide improved accuracy by compensating for matrix effects and recovery variations [14] [16]. Method validation parameters including linearity, precision, and accuracy meet established criteria for bioanalytical applications [20] [24].

Solubility Characteristics in Biological Matrices

Biological matrix (pH ≈ 7.2 ± 0.2 unless noted)Temperature (°C)Maximum observed solubility of ATP-13C10,15N5*Experimental notesRef.
Ultrapure water25≥ 100 mg mL⁻¹ (≈ 181 mM)Clear, colourless solution; rapid dissolution without sonication29
Phosphate-buffered saline25≈ 10 mg mL⁻¹Ionic strength and Na⁺/K⁺ competition reduce solubility ten-fold relative to water25
5 mM Tris-HCl, 100 mM ATP stock4–25Completely miscible to ≥ 100 mM; stable ≥ 12 months at –20 °CCommercial analytical grade solution used for NMR standards11
Cytosolic mimic (100 mM KCl, 2 mM MgCl₂)37≥ 10 mM, limited by spontaneous Mg²⁺ complex formation, not by solubilityFree ATP concentration falls as MgATP²⁻ complex predominates42
Human plasma ex vivo37> 1 mg mL⁻¹ immediately after spikingRapid enzymatic hydrolysis (≥ 40% loss at 100 °C, 30 s) necessitates phosphatase inhibitors for quantitative work22
Murine brain homogenate4Miscible to at least 5 mMHigh endogenous phosphatase activity shortens analytical half-life (< 2 min) despite full dissolution26

*Isotopic substitution (¹³C₁₀, ¹⁵N₅) does not measurably alter polarity or hydrogen-bond capacity; solubility therefore mirrors that of unlabeled adenosine 5′-triphosphate [1] [2].

Key findings

  • Highly polar triphosphate and ribose hydroxyl groups confer exceptional aqueous solubility; precipitation is governed by cation pairing rather than intrinsic lattice energy.
  • Physiological divalent metal ions (Mg²⁺ > Ca²⁺ > Zn²⁺) shift free ATP-13C10,15N5 into neutral or 1- charged complexes, lowering apparent solubility but improving thermodynamic stability against hydrolysis [3].
  • In complex biological fluids, rapid enzymatic turnover, not phase separation, limits recovery. Immediate enzyme inhibition or flash-freezing is mandatory for accurate quantitation [4].

Thermal Stability and Degradation Kinetics

Physical stateStorage / exposure temperatureObserved half-life (t₁⁄₂)Principal degradation pathwayRef.
Lyophilised free acid, desiccated–20 °C> 2 years (≤ 0.5% decomposition yr⁻¹)Very slow disproportionation: 2 ATP → ADP + adenosine-5′-tetraphosphate16
Aqueous solution, pH 7.4, frozen–15 °C> 3 monthsNegligible hydrolysis; glass transition arrests proton transfer16
Aqueous solution, pH 7.40 °C≈ 7 daysSequential γ- and β-phosphate cleavage to ADP then AMP16
Aqueous solution, pH 7.425 °C≈ 30 hFirst-order hydrolysis (k ≈ 2.3 × 10⁻⁵ s⁻¹); Mg²⁺ complexes slow rate three-fold19
Neutral solution, pH 7.460 °C< 3 hRapid phosphoanhydride cleavage; ADP → AMP conversion accelerates22
Neutral solution, pH 7.4100 °C< 30 minComplete conversion to AMP and cyclic phosphate; ribose dehydration commences22
Neutral solution, pH 7.4250 °C< 60 sTriphosphate fully degraded; purine base partially deaminated to hypoxanthine22
Alkaline solution, pH 9.00 °CMinutesγ,β-bridging P–O scission promoted; inorganic pyrophosphate appears rapidly16

Arrhenius analysis of the first-order hydrolytic step between 25–60 °C gives an activation energy $$E_a$$ ≈ 82 kJ mol⁻¹ for ATP-13C10,15N5, identical (± 2 kJ mol⁻¹) to unlabeled ATP, confirming that isotopic substitution does not perturb the reaction coordinate [5].

Practical implications

  • Dry, anhydrous material is exceptionally stable; aqueous formulations require sub-zero storage.
  • Hydrolysis follows classical first-order kinetics with pH- and temperature-dependent rate constants (Table 2).
  • Above 60 °C, degradation switches from simple hydrolysis to complex fragmentation, producing ribose-dehydration products that confound mass-spectrometric assays unless chromatographic separation is used [4].

pH-Dependent Structural Conformation Changes

pHDominant protonation stateRibose puckering†Adenine N-protonation siteObserved conformer (solution/NMR)Ref.
≤ 3.0ATPH₄ (4 protons)C3′-endo (N)N1Compact “cis” (intra-molecular H-bond between adenine N6H and β-phosphate)39
4.0 – 6.0ATPH₃⁻ → ATPH₂²⁻C3′-endo dominantN1 (partial)Mixed cis/trans; reduced charge repulsion permits folded triphosphate chain53
7.0 – 7.5ATPH²⁻ → ATP⁴⁻C2′-endo (S) favouredDeprotonatedExtended “trans” conformer; Mg²⁺ chelation rigidifies β-γ bridge42
> 8.5ATP⁴⁻ (fully deprotonated)Dynamic S/N interchangeDeprotonatedFully extended; increased γ-β angle facilitates alkaline hydrolysis16

†Solid-state NMR freeze-trapping reveals that the C3′-endo → C2′-endo transition is pH-coupled and reversible, with ΔG° ≈ 11 kJ mol⁻¹ at 25 °C [6].

Molecular insights

  • First and second acid dissociation constants at 25 °C are pK₁ ≈ 4.0 and pK₂ ≈ 6.5 [7]; proton loss beyond pH 6.5 fully charges the triphosphate chain, driving electrostatic expansion and adoption of the “trans” geometry.
  • Near-edge X-ray absorption fine structure spectroscopy shows a 0.5–0.7 eV red-shift of adenine N → π* transitions when ATP-13C10,15N5 is protonated, indicating electron density withdrawal by N1-H⁺; this stabilises the folded cis conformer [8].
  • 31P and 1H NMR demonstrate that Mg²⁺ coordination at neutral pH narrows the conformational ensemble and reduces γ-phosphate mobility, explaining the three-fold reduction in hydrolytic rate constant quoted in Section 3.2 [3].

XLogP3

-5.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

7

Exact Mass

522.01446940 g/mol

Monoisotopic Mass

522.01446940 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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